molecular formula C₁₆H₂₈O₂ B110269 (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate CAS No. 30507-70-1

(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate

Cat. No.: B110269
CAS No.: 30507-70-1
M. Wt: 252.39 g/mol
InChI Key: ZZGJZGSVLNSDPG-FDTUMDBZSA-N
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Description

(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate: is a chemical compound with the molecular formula C16H28O2 . It is a type of pheromone commonly used by various insect species for communication, particularly in mating behaviors. This compound is known for its role in disrupting mating patterns of pests, making it valuable in pest management and control .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The reconstructed biosynthetic pathway in yeast efficiently produces ZETA pheromone, leaves an undetectable level of biosynthetic intermediates, and paves the way for the economically competitive high-demand ZETA pheromone’s bioproduction technology for high-value storage pest control .

Biochemical Analysis

Biochemical Properties

The role of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate in biochemical reactions is primarily related to its function as a pheromone . As a pheromone, it interacts with specific receptors on the antennae of insects, triggering a cascade of biochemical reactions that lead to behavioral changes

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role as a pheromone . When this compound binds to its receptors on the antennae of insects, it triggers a series of cellular responses, including changes in cell signaling pathways, gene expression, and cellular metabolism . These changes ultimately lead to behavioral responses, such as attraction to the source of the pheromone .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to specific receptors on the antennae of insects . This binding triggers a cascade of biochemical reactions, leading to changes in enzyme activity, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

Given its role as a pheromone, it is likely that its effects would be relatively short-lived, as pheromones typically need to be continually released into the environment to maintain their behavioral effects .

Dosage Effects in Animal Models

As with other pheromones, it is likely that there is a threshold concentration below which the compound does not elicit a behavioral response . At high concentrations, the compound may have toxic or adverse effects .

Metabolic Pathways

Given its role as a pheromone, it is likely that it is synthesized in specialized cells and released into the environment . Once released, it may be broken down by environmental factors or by enzymes in the receiving organism .

Transport and Distribution

As a pheromone, it is likely synthesized in specialized cells and then released into the environment .

Subcellular Localization

Given its role as a pheromone, it is likely synthesized in specialized cells, possibly in specific organelles associated with pheromone production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate typically involves the esterification of 9Z,12E-Tetradecadien-1-ol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The alcohol precursor is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol, 9Z,12E-Tetradecadien-1-ol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is used as a model compound in organic synthesis studies to understand esterification and other related reactions.

Biology: In biological research, this compound is studied for its role as a pheromone in insect communication. It is used to investigate the behavior and mating patterns of various insect species .

Medicine: While not directly used in medicine, the study of pheromones like this compound can provide insights into the development of new pest control methods that reduce the reliance on harmful pesticides.

Industry: This compound is widely used in the pest management industry for mating disruption and monitoring of pest populations in agricultural and storage facilities .

Comparison with Similar Compounds

    (Z,E)-3,5-Tetradecadienyl acetate: Used as a mating attractant for Prionoxystus robiniaea.

    (E,E)-3,5-Tetradecadienyl acetate: Used as a mating attractant for Accosus centerensis.

    (Z,E)-4,8-Tetradecadienyl acetate: Used as a mating attractant for Borkhausenia schefferella.

    (Z,Z)-7,11-Tetradecadienyl acetate: Used as a mating attractant for Conistra vaccinii.

Uniqueness: (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is unique in its specific double bond configuration (9Z,12E), which is crucial for its activity as a pheromone. This configuration allows it to be highly effective in disrupting the mating patterns of specific pest species, making it a valuable tool in integrated pest management .

Properties

IUPAC Name

[(9Z,12E)-tetradeca-9,12-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3/b4-3+,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGJZGSVLNSDPG-FDTUMDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C/C=C\CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858786
Record name 9,12-Tetradecadien-1-yl, acetate, (Z,E)-
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Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30507-70-1, 31654-77-0
Record name (Z,E)-9,12-Tetradecadienyl acetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E)-
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Record name 9,12-Tetradecadien-1-yl, acetate, (Z,E)-
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Record name (Z,E)-tetradeca-9,12-dienyl acetate
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Record name 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E)
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Record name 1-Acetoxy-9,12-tetradecadien-1-ol, (9Z,12E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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